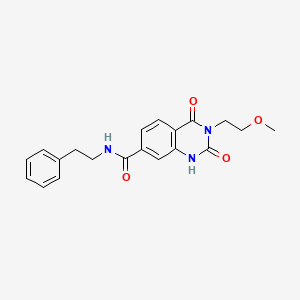

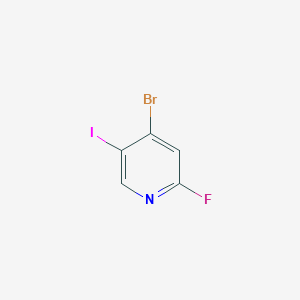

![molecular formula C13H15N3O2S B2695519 Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone CAS No. 1226443-01-1](/img/structure/B2695519.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents. The best yield of the target compound is achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis(triphenylphosphine)palladium(0) .Molecular Structure Analysis

The newly synthesized compound’s structure is established through various analytical techniques, including elemental analysis, high-resolution mass spectrometry, 1H and 13C-NMR spectroscopy, infrared (IR) spectroscopy, UV spectroscopy, and mass spectrometry .科学的研究の応用

Molecular Aggregation and Photophysical Properties

Research has demonstrated the solvent effects on molecular aggregation, particularly in compounds related to Benzo[c][1,2,5]thiadiazol, highlighting how solvent choice impacts fluorescence emission and aggregation processes. For instance, studies on derivatives of 1,3,4-thiadiazole in different solvents reveal varied fluorescence lifetimes and circular dichroism (CD) spectra, indicating the role of substituent group structure on molecule aggregation interactions (Matwijczuk et al., 2016).

Synthesis and Antimicrobial Activities

The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents illustrates the process of creating compounds with moderate antimicrobial activity against various pathogens (Sah et al., 2014). Additionally, the design, synthesis, and biological evaluation of Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as anti-mycobacterial chemotypes underline the potential of such compounds in addressing tuberculosis through new chemotypes (Pancholia et al., 2016).

Optoelectronic Semiconductors

The implementation of benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives in the construction of semiconducting polymers for high-performance optoelectronic devices showcases the importance of structural variation in achieving enhanced device performance. Such compounds have shown promising results in field-effect transistors and solar cells, with notable hole mobilities and power conversion efficiencies (Chen et al., 2016).

Synthesis and Biological Applications

Research into the synthesis and biological applications of thiadiazole derivatives, including their interactions with biomolecules like DNA and human serum albumin (HSA), provides insights into their potential therapeutic uses. New hybrid molecules containing benzo-2,1,3-thiadiazole and benzofuran moieties have been studied for their photophysics and biomolecule interactive properties, suggesting possible applications in bioimaging and therapeutics (Neto et al., 2020).

特性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(4-methoxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-18-10-4-6-16(7-5-10)13(17)9-2-3-11-12(8-9)15-19-14-11/h2-3,8,10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBIQKZJDIIKFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

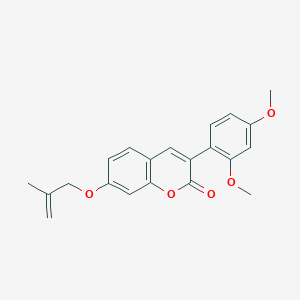

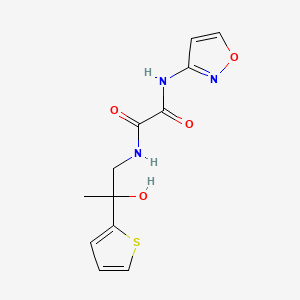

![diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2695439.png)

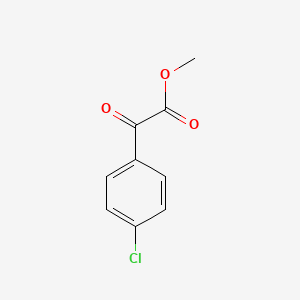

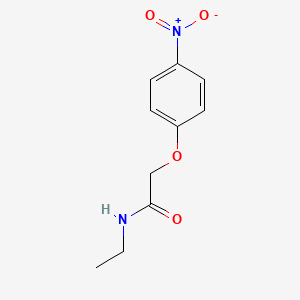

![1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2695440.png)

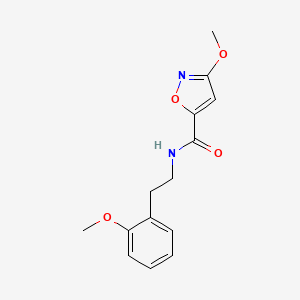

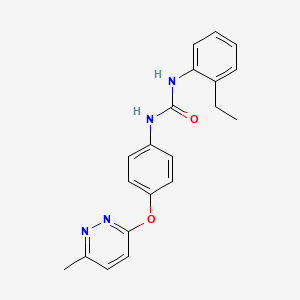

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2695445.png)

![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2695448.png)

![6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695455.png)

![3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695457.png)